Methyl ([1,4'-bipiperidin]-1'-yl)acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound reflects its core structure:
- Bipiperidinyl system : Two piperidine rings (six-membered saturated heterocycles with one nitrogen atom) are connected via a single bond between the 1-position of the first piperidine and the 4'-position of the second.
- Acetate substituent : A methyl ester group (-OCOCH₃) is attached to the nitrogen atom at the 1'-position of the second piperidine ring.
The structural formula (Figure 1) illustrates this arrangement:
$$
\text{CH}3\text{COO} \text{-} \text{N} \text{-} [\text{C}5\text{H}{10}\text{N} \text{-} \text{C}5\text{H}_9]
$$
Figure 1: Structural representation of this compound, highlighting the bipiperidinyl core (blue) and acetate moiety (red).
The SMILES notation COC(=O)CN1CCC(CC1)C2CCNCC2 further specifies atomic connectivity.
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under CAS 889952-08-3 , though this identifier corresponds to its bipiperidine carboxylate analog. For the acetate derivative, alternative identifiers include:
- PubChem CID : 34178491 (closest analog)
- InChIKey :
GUMJHUHOKXILAX-UHFFFAOYSA-N(derived from carboxylate variant)
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 889952-08-3* | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Exact Mass | 226.32 g/mol |
Table 1: Key identifiers for this compound and related analogs.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₂₂N₂O₂ comprises:
- 12 carbon atoms : 10 from the bipiperidinyl system + 2 from the acetate group.
- 22 hydrogen atoms : Distributed across the saturated rings and methyl groups.
- 2 nitrogen atoms : One per piperidine ring.
- 2 oxygen atoms : From the ester functional group.
The molecular weight is calculated as:
$$
(12 \times 12.01) + (22 \times 1.008) + (2 \times 14.01) + (2 \times 16.00) = 226.32 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
Stereochemical Considerations in Bipiperidinyl Systems
The bipiperidinyl system introduces stereochemical complexity:
- Chair conformations : Both piperidine rings adopt chair conformations, minimizing steric strain.
- Chiral centers : The nitrogen at the 1'-position may act as a chiral center if substituted asymmetrically. However, in this compound, the acetate group’s planar geometry reduces chirality.
- Spirocyclic rigidity : The fused rings restrict rotation, stabilizing specific diastereomeric forms.
For example, the related compound methyl 2-phenyl-2-[(2R)-piperidin-2-yl]acetate (PubChem CID: 69490414) exhibits defined (R)-configuration at the piperidine nitrogen, suggesting similar stereochemical sensitivity in bipiperidinyl analogs.
Properties
CAS No. |
174634-03-8 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-(4-piperidin-1-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H24N2O2/c1-17-13(16)11-14-9-5-12(6-10-14)15-7-3-2-4-8-15/h12H,2-11H2,1H3 |
InChI Key |
ALFIJCCVJLTJRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine group in [1,4'-bipiperidin] attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the target ester. The reaction typically employs a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at reflux temperatures (40–80°C).
Example Procedure
- Reactants :
- [1,4'-Bipiperidin] (1.0 equiv)
- Methyl chloroacetate (1.2 equiv)
- K₂CO₃ (2.0 equiv)
- Solvent : DMF (10 mL/g substrate)
- Conditions : Reflux at 80°C for 12–24 hours.
- Workup : Filtration, solvent evaporation, and purification via column chromatography (ethyl acetate/hexane, 1:4).
- Yield : 85–92%.
Optimization and Variations
- Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature improves yields to 90–95% by minimizing side reactions.
- Solvent Effects : Dichloromethane reduces reaction time to 6–8 hours but requires stoichiometric triethylamine for chloride scavenging.
Reductive Amination of Bipiperidine Derivatives
An alternative route involves reductive amination of 4-oxo-[1,4'-bipiperidine] with methyl glycolate. This method is less common but valuable for accessing stereochemically complex variants.
Procedure and Key Steps
- Formation of Imine : 4-Oxo-[1,4'-bipiperidine] reacts with methyl glycolate in methanol under acidic conditions (pH 4–5) at 50°C.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine.
- Isolation : Neutralization with aqueous NaOH, extraction with ethyl acetate, and solvent removal yield the crude product.
- Yield : 70–75%.
Challenges :
- Diastereomeric mixtures may form, requiring chiral resolution (e.g., using L-tartaric acid).
- Limited scalability due to stoichiometric reductant use.
Coupling Strategies Involving Prefunctionalized Intermediates
Use of [1,4'-Bipiperidinyl]-1'-Carbonyl Chloride
While primarily employed for amide synthesis, [1,4'-bipiperidinyl]-1'-carbonyl chloride can undergo esterification with methanol under controlled conditions.
Procedure :
- Reagents :
- [1,4'-Bipiperidinyl]-1'-carbonyl chloride (1.0 equiv)
- Methanol (excess)
- Pyridine (catalyst)
- Conditions : Stirring at 25°C for 48 hours.
- Yield : 60–65%.
Limitations :
- Competing hydrolysis reduces efficiency.
- Requires anhydrous conditions to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12–24h | 85–92% | High yield, scalability | Prolonged reaction time |
| Reductive Amination | NaBH₃CN, MeOH, 50°C, 6h | 70–75% | Stereochemical control | Low yield, diastereomer separation |
| Carbonyl Chloride Route | Pyridine, MeOH, 25°C, 48h | 60–65% | Mild conditions | Hydrolysis susceptibility |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Continuous flow systems enhance the alkylation method’s efficiency:
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in ionic liquids show promise for greener synthesis:
- Solvent : [BMIM][BF₄]
- Yield : 78% at 37°C, 72h.
Chemical Reactions Analysis
Types of Reactions
Methyl ([1,4’-bipiperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl ([1,4’-bipiperidin]-1’-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ([1,4’-bipiperidin]-1’-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between Methyl ([1,4'-bipiperidin]-1'-yl)acetate and its analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Scaffold Variations :
- This compound and TBPB share the bipiperidine backbone, but the latter incorporates a benzimidazolone group, enhancing its rigidity and receptor-binding specificity. In contrast, Methyl n-boc-2-piperidineacetate uses a single piperidine ring with a Boc-protected amine, limiting conformational flexibility but improving stability during synthesis.
Substituent Effects: The methyl acetate group in the target compound enables ester hydrolysis to carboxylic acids, a common strategy for prodrug activation.
Biological Activity: Bipiperidinyl derivatives like TBPB and (1'-Benzyl-[1,4']bipiperidinyl-3-yl)-(4-phenyl-piperazin-1-yl)-methanone are designed for CNS targets (e.g., dopamine or serotonin receptors). In contrast, the target compound’s acetate group suggests utility in synthesizing V1a receptor antagonists (e.g., Compound 11c in ) or NQO1 inhibitors .
Synthetic Yields :
- The synthesis of bipiperidinyl-aniline derivatives (e.g., 6f in ) achieves moderate yields (23–38%), reflecting challenges in coupling sterically hindered bipiperidine scaffolds. This contrasts with simpler piperidine esters (e.g., Methyl n-boc-2-piperidineacetate ), which are synthesized in higher purity (97%).
Crystallographic Data: While direct data for the target compound is unavailable, related esters like (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate exhibit defined puckering parameters (Q = 0.5154 Å, θ = 108.31°) and intermolecular C–H···O interactions. Such structural features may influence the solubility and crystallinity of this compound.
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